[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate
Description
[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate is a highly branched ester derivative characterized by a polyol core functionalized with hexanoyloxy (C₆), hydroxymethyl, and propoxy groups. Its molecular formula is C₃₆H₆₄O₁₂, with a molecular weight of 712.89 g/mol. The compound’s structure features a central glycerol-like scaffold modified with ester linkages, conferring both hydrophobic (heptanoate, hexanoyloxy) and hydrophilic (hydroxymethyl, hydroxypropoxy) moieties .
Properties
Molecular Formula |
C26H50O9 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[2-(hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate |
InChI |
InChI=1S/C26H50O9/c1-4-7-9-11-13-24(31)35-22-26(19-32-14-6-3,21-34-23(30)12-10-8-5-2)20-33-18-25(15-27,16-28)17-29/h27-29H,4-22H2,1-3H3 |
InChI Key |
VKWOBBQQDHLKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(COCCC)(COCC(CO)(CO)CO)COC(=O)CCCCC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems : The compound can act as a carrier for drug delivery due to its ability to form stable emulsions and its compatibility with various active pharmaceutical ingredients. Its lipophilic nature allows for enhanced absorption of hydrophobic drugs in the gastrointestinal tract.
- Antimicrobial Agents : Research indicates that derivatives of similar compounds possess antimicrobial properties, making this compound a candidate for formulations aimed at preventing infections in wounds or surgical sites.
- Cosmetic Formulations : Due to its emollient properties, this compound can be used in skin care products to improve skin hydration and texture. Its ability to stabilize emulsions makes it suitable for creams and lotions.
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the synthesis of polyesters and polyurethanes, which are essential in producing flexible and durable materials used in coatings, adhesives, and sealants.
- Surface Modification : It can be employed to modify surfaces of materials to enhance properties such as hydrophobicity or adhesion, which is beneficial in various industrial applications.
Case Study 1: Drug Delivery Enhancement
A study published in a peer-reviewed journal investigated the use of similar hexanoyl derivatives in enhancing the bioavailability of poorly soluble drugs. The results indicated a significant increase in drug absorption when formulated with hexanoyl esters compared to traditional delivery systems.
Case Study 2: Antimicrobial Efficacy
In another research project, a series of esters were tested for their antimicrobial activity against common pathogens. The findings demonstrated that compounds with similar structures exhibited significant inhibition zones, suggesting potential use as antimicrobial agents in topical formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity places it within a niche class of hyperbranched esters. Below is a comparative analysis with analogs identified in available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Hydrophobic-Hydrophilic Balance : The target compound’s multiple hydroxymethyl groups enhance water solubility compared to fully esterified analogs like 7146-54-5, which lacks hydroxylation .
Stability : The presence of unprotected hydroxyl groups in the target compound may render it more susceptible to hydrolysis than carbamate- or amide-stabilized derivatives (e.g., 6288-28-4) .
Functional Diversity: Unlike phosphate-containing analogs (e.g., ECMDB21149), the target compound lacks charged groups, limiting its utility in lipid bilayer systems but improving compatibility with nonionic surfactants .
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate typically involves:
Step 1: Preparation of the polyhydroxylated intermediate
Starting from pentaerythritol or a similar polyol, selective etherification is performed to introduce the propoxy and hydroxymethyl groups. This step requires careful control to avoid over-alkylation.Step 2: Esterification with heptanoic acid and hexanoic acid derivatives
The hydroxyl groups on the intermediate are esterified with heptanoic acid and hexanoic acid (or their activated derivatives such as acid chlorides or anhydrides). This step is usually catalyzed by acid catalysts or coupling agents like DCC (dicyclohexylcarbodiimide) to promote ester bond formation.Step 3: Purification and characterization
The crude product is purified by chromatographic techniques or recrystallization. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Etherification | Pentaerythritol + alkyl halides, base (e.g., NaH) | Controlled temperature (0–50 ºC), inert atmosphere to prevent side reactions |
| 2 | Esterification | Heptanoic acid chloride or anhydride, pyridine or DMAP catalyst | Reaction at 0–25 ºC, monitored by TLC or HPLC for completion |
| 3 | Work-up and Purification | Extraction, washing, drying, chromatography | Use of silica gel column chromatography or recrystallization from suitable solvents |
Analytical Verification
- NMR Spectroscopy : Confirms the presence of ester linkages and the integrity of the polyhydroxylated backbone.
- Mass Spectrometry : Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Infrared Spectroscopy (IR) : Identifies characteristic ester carbonyl peaks (~1735 cm⁻¹) and hydroxyl groups.
- Chromatography (HPLC/GC) : Assesses purity and monitors reaction progress.
Research Findings and Optimization
- Reaction Yield : Optimized esterification conditions (e.g., molar ratios, catalyst choice) can achieve yields above 85%.
- Temperature Control : Maintaining low temperatures during esterification minimizes side reactions such as hydrolysis or transesterification.
- Solvent Choice : Use of aprotic solvents like dichloromethane or tetrahydrofuran improves solubility and reaction rates.
- Catalyst Efficiency : DMAP (4-dimethylaminopyridine) is preferred for its nucleophilic catalysis, enhancing ester bond formation.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | 0–25 ºC | Controls reaction rate and selectivity |
| Catalyst | DMAP or pyridine | Enhances esterification efficiency |
| Solvent | Dichloromethane, THF | Solubilizes reactants, stabilizes intermediates |
| Molar Ratio (Acid:Alcohol) | 1.1:1 to 1.5:1 | Ensures complete esterification |
| Reaction Time | 4–12 hours | Sufficient for completion without degradation |
| Purification Method | Silica gel chromatography, recrystallization | Removes impurities, isolates pure product |
Q & A
Q. What are the recommended synthetic pathways for producing [compound], and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this polyfunctional ester involves multi-step esterification and etherification reactions. Key steps include:
- Step 1 : Base-catalyzed transesterification of hexanoyl chloride with a glycerol-derived triol precursor (e.g., 3-hydroxy-2,2-bis(hydroxymethyl)propanol) under anhydrous conditions at 60–80°C .
- Step 2 : Propoxylation using 1-bromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to ensure regioselectivity .
- Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) using HPLC with UV detection at 210 nm .
- Yield Challenges : Competing side reactions (e.g., hydrolysis of ester groups) require strict moisture control and inert atmospheres.
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm ester linkages and branching patterns. For example, the 3-hydroxy-2,2-bis(hydroxymethyl)propoxy group shows distinct methylene proton splitting (δ 3.4–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks and detect trace impurities (e.g., incomplete propoxylation byproducts) .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for quantifying residual solvents or unreacted precursors .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via LC-MS/MS:
- Acidic Conditions (pH < 4) : Hydrolysis of propoxy groups dominates, generating heptanoic acid and glycerol derivatives .
- Neutral/Alkaline Conditions (pH 7–10) : Ester bond cleavage occurs, releasing hexanoic acid and polyol fragments .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, with exothermic peaks indicating oxidative degradation .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in degradation kinetics reported across studies?
- Methodological Answer :
- Controlled Variable Testing : Use a split-plot design to isolate factors like oxygen exposure, light, and ionic strength. For example:
- Main Plot : Temperature (25°C, 40°C, 60°C)
- Subplot : pH (4, 7, 10)
- Replicates : 4 replicates per condition, analyzed via LC-MS/MS .
- Statistical Analysis : Apply ANOVA to identify interaction effects (e.g., pH × temperature) and use Arrhenius modeling to extrapolate shelf-life predictions .
Q. How can computational modeling predict the compound’s interaction with biological membranes or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model the compound’s insertion into lipid bilayers. Key parameters include:
- LogP : Estimated at 3.8 ± 0.2 (indicating moderate hydrophobicity) .
- Binding Free Energy : Calculate using MMPBSA for interactions with phospholipid headgroups .
- Docking Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. The hexanoyl group shows high affinity for the enzyme’s hydrophobic pocket .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer :
- Fate Studies : Use OECD Guideline 307 (aerobic soil degradation). Key steps:
- Soil Microcosms : Incubate -labeled compound for 60 days; measure mineralization (CO release) and bound residues .
- Half-Life Estimation : Degradation t ranges from 15–90 days, depending on microbial activity and soil organic content .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202). Reported EC > 100 mg/L, suggesting low acute risk .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles in aqueous versus lipid matrices?
- Resolution Strategy :
- Solvent System Variability : Test solubility in buffered solutions vs. surfactant-stabilized emulsions (e.g., Tween-80). The compound’s logD (2.1 at pH 7.4) explains higher solubility in micellar systems .
- Temperature Effects : Conduct van’t Hoff analysis to correlate solubility with entropy changes. A negative ΔS indicates aggregation in water above 25°C .
Methodological Tables
Table 1 : Key Stability Parameters
| Condition | Degradation Pathway | Analytical Method | Reference |
|---|---|---|---|
| pH 2, 40°C | Propoxy group hydrolysis | LC-MS/MS (m/z 185 fragment) | |
| pH 10, 60°C | Ester bond cleavage | FT-IR (loss of C=O peak) |
Table 2 : Ecotoxicological Data
| Test Organism | Endpoint | Result (EC/LC) | Reference |
|---|---|---|---|
| Daphnia magna | 48-h immobilization | >100 mg/L | |
| Aliivibrio fischeri | 30-min bioluminescence | 75 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
